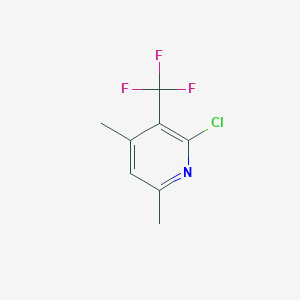
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, along with a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The molecule also contains a phenyl ring with two methoxy groups attached, which could potentially contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecule’s structure is likely to be influenced by the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the chromen-2-one group, and the methoxy groups would all contribute to its properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The research into chromene derivatives, such as 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, has shown their potential in various biological applications. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, a study by Mattsson, Svensson, and Sonesson (2014) highlighted the synthesis of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, showcasing their inhibitory activity towards human monoamine oxidase A (MAO A) and B (MAO B), indicating their potential use in neurological research and treatments. Such compounds, due to their selective inhibition properties, could be beneficial in developing treatments for diseases related to neurotransmitter regulation, like depression or Parkinson’s disease (Mattsson, Svensson, & Sonesson, 2014).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant properties of chromene derivatives have been extensively studied. A related compound synthesized from 4-hydroxy coumarin showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, along with notable antioxidant activities. This suggests the potential of such compounds in developing new antibacterial agents and antioxidants, contributing to pharmaceutical research aimed at combating infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).
Chemical and Physical Characterization
The chemical and physical characterization of chromene derivatives has been a subject of interest to understand their structural properties better. For example, the crystal structure analysis of related chromene compounds provides insights into their molecular configurations, aiding in the exploration of their reactivity and interaction with biological targets. Such studies are crucial for designing drugs with enhanced efficacy and specificity (Manolov, Ströbele, & Meyer, 2008).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBPSSHBFOXAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


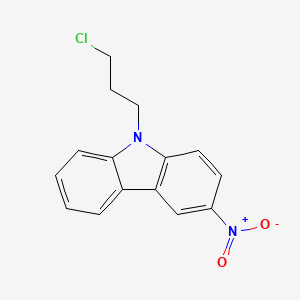


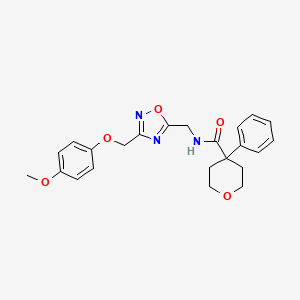
![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)
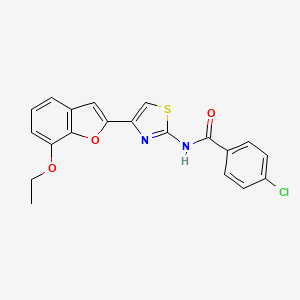
![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)
![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)

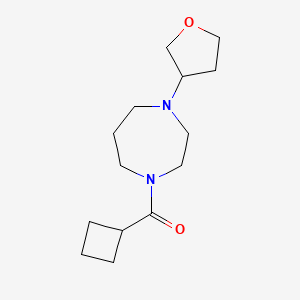
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)
